molecular formula C11H14N4 B13268697 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13268697
M. Wt: 202.26 g/mol
InChI Key: KNKGGHJZHSOIEE-UHFFFAOYSA-N
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Description

3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form the imidazo[4,5-b]pyridine core . Subsequent alkylation reactions introduce the pyrrolidine ring, often using phase transfer catalysis under solid-liquid conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine is unique due to the presence of both the imidazo[4,5-b]pyridine core and the pyrrolidine ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and material science .

Biological Activity

2-Methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₂H₁₆N₄
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1894857-38-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and neuroprotective effects.

Anticancer Activity

Several studies have explored the anticancer properties of imidazopyridine derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through several mechanisms:

  • Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
  • Mechanism of Action : The compound appears to activate caspase pathways leading to apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Cell LineIC₅₀ (µM)Mechanism
A5498.4Apoptosis via caspase activation
MCF-76.8Apoptosis via caspase activation

Neuroprotective Effects

Recent studies have indicated that derivatives of imidazopyridine can act as inhibitors of sphingomyelinases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential for neuroprotection:

  • Inhibition of Sphingomyelinase : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the release of exosomes from neurons .
  • Therapeutic Efficacy : In animal models, the compound demonstrated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC₅₀ values indicating significant potency against A549 and MCF-7 cells .
  • Neuroprotection in Animal Models :
    • In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid plaques and improved cognitive function compared to control groups .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C11H14N4/c1-8-14-10-3-2-5-13-11(10)15(8)9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3

InChI Key

KNKGGHJZHSOIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCNC3)N=CC=C2

Origin of Product

United States

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